Cas no 2320150-35-2 (4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione structure
2320150-35-2 structure
Product Name:4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
CAS No:2320150-35-2
MF:C16H21NO3S
MW:307.407843351364
CID:6135596
PubChem ID:121192030
Update Time:2025-05-19

4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
    • 2-cyclopropyl-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
    • 2320150-35-2
    • F6557-0891
    • 2-cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
    • AKOS032750351
    • Inchi: 1S/C16H21NO3S/c18-16(12-13-6-7-13)17-9-8-15(21(19,20)11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2
    • InChI Key: VIVMWBDRDXJIDL-UHFFFAOYSA-N
    • SMILES: S1(CCN(C(CC2CC2)=O)CCC1C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 307.12421471g/mol
  • Monoisotopic Mass: 307.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.8Ų

4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione Pricemore >>

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4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione Related Literature

Additional information on 4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Comprehensive Overview of 4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS No. 2320150-35-2): Properties, Applications, and Research Insights

The compound 4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS No. 2320150-35-2) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its complex nomenclature reflects its intricate thiazepane core, a seven-membered heterocycle containing sulfur and nitrogen, which is further functionalized with a cyclopropylacetyl group and a phenyl substituent. This combination of features makes it a compelling subject for studies targeting novel bioactive compounds, particularly in the context of drug discovery and medicinal chemistry.

Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of such heterocyclic frameworks. Researchers are increasingly leveraging machine learning tools to predict the bioactivity and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of derivatives like 4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. This aligns with growing public interest in "how AI is transforming drug development," a frequently searched topic in scientific and tech communities. The compound’s sulfone moiety (1,1-dione) further enhances its potential as a pharmacophore, a feature often explored in targeted therapy research.

From a synthetic perspective, the cyclopropyl ring in this molecule introduces steric and electronic constraints that can influence conformational stability—a hot topic in structure-activity relationship (SAR) studies. Questions like "what role do small rings play in drug potency?" are commonly raised in forums and academic discussions. The phenyl-thiazepane scaffold also resonates with ongoing investigations into CNS-active compounds, as similar structures have shown promise in modulating neurological targets. This connection taps into widespread searches about "new treatments for neurodegenerative diseases."

The physicochemical properties of CAS No. 2320150-35-2—such as its solubility, logP, and hydrogen bonding capacity—are critical for its formulation development. These parameters are frequently analyzed using high-throughput screening (HTS) methods, another area of high interest in biotech circles. Notably, the compound’s sulfonamide-like fragment (1lambda6,4-thiazepane-1,1-dione) may contribute to its metabolic stability, a key consideration in preclinical research. Such attributes align with industry demands for compounds with improved oral bioavailability, a recurring theme in patent literature and investor reports.

In the broader context of green chemistry, synthetic routes to 4-(2-cyclopropylacetyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione are being optimized to reduce waste and energy consumption. This reflects the surge in searches for "sustainable synthesis methods" among chemists and environmental advocates. Additionally, the compound’s potential as a scaffold for fragment-based drug discovery (FBDD) ties into the popularity of "fragment linking strategies" in lead optimization workflows.

As research progresses, the versatility of this thiazepane derivative continues to emerge. Whether in kinase inhibition, GPCR modulation, or enzyme targeting, its structural features offer multiple avenues for exploration. With the rise of precision medicine, compounds like CAS No. 2320150-35-2 exemplify the intersection of chemical innovation and therapeutic potential—a narrative that resonates deeply with both scientific audiences and the general public curious about "the future of personalized drugs."

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